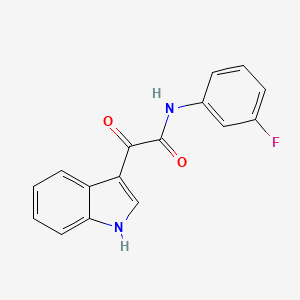![molecular formula C11H13N3O B2775930 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile CAS No. 1248062-45-4](/img/structure/B2775930.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C11H13N3O. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The Petasis reaction has been specifically mentioned in the synthesis of a similar compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound also includes a hydroxymethyl group and a pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 203.24 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Pyrrolidine as a Scaffold in Drug Discovery
Pyrrolidine rings, including derivatives like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, are widely utilized in medicinal chemistry for creating compounds to treat various human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage, a phenomenon known as "pseudorotation." These characteristics lead to the development of bioactive molecules with target selectivity. The diverse biological profiles achieved through different stereoisomers and spatial orientations of substituents on the pyrrolidine ring highlight its significance in the design of new drug candidates (Li Petri et al., 2021).
Enhancing Solubility and Bioavailability
The structural versatility of pyrrolidine-based surfactants, derived from compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, plays a crucial role in improving the performance of surfactant structures. By enhancing water solubility, compatibility, and solvency, these derivatives contribute significantly to the pharmaceutical industry. The pyrrolidone ring, when incorporated into derivatives, usually reduces toxicity, making these compounds more favorable for medicinal applications. The ability of these compounds to form pseudoquaternary ammonium ions that interact with large anions demonstrates their potential in diverse applications, from industrial processes to medicinal chemistry (Login, 1995).
Supramolecular Chemistry
The construction of supramolecular capsules from calixpyrrole derivatives, related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, exemplifies the innovative use of pyrrolidine rings in developing complex molecular structures. These capsules, derived from the self-assembly of calix[4]pyrroles, highlight the importance of pyrrolidine and its derivatives in forming structures with potential applications ranging from drug delivery systems to the encapsulation of small molecules. The diverse approaches for using calix[4]pyrrole derivatives in capsule assembly underscore the adaptability and potential of pyrrolidine scaffolds in supramolecular chemistry (Ballester, 2011).
Future Directions
The future directions in the research and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted pyrrolidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(14)8-15/h3-4,6,10,15H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSBTKOMUOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)
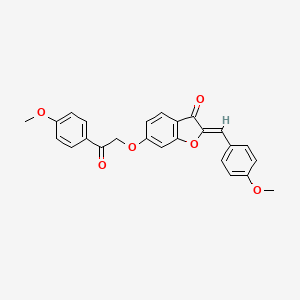

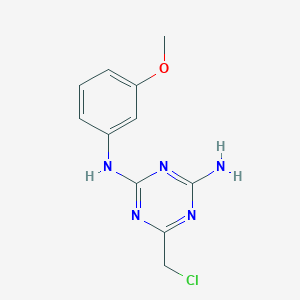
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
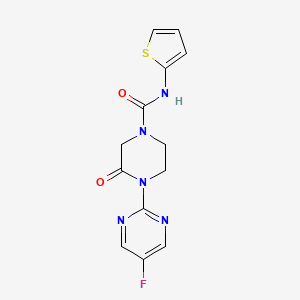
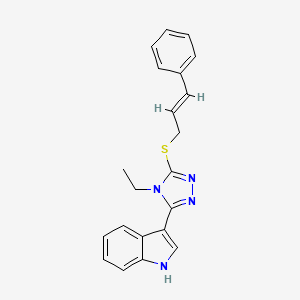
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)
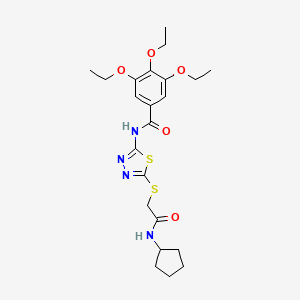
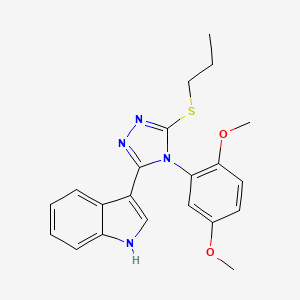
![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)
